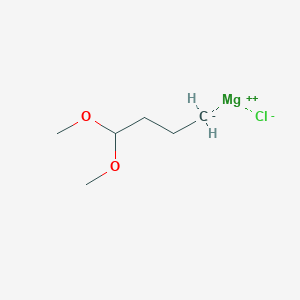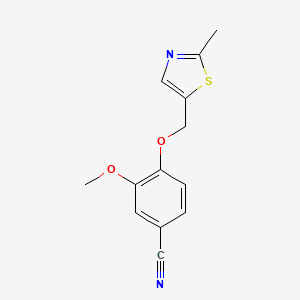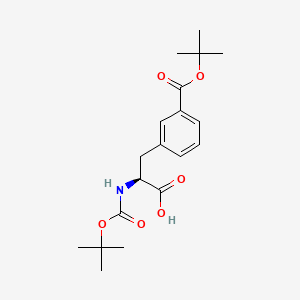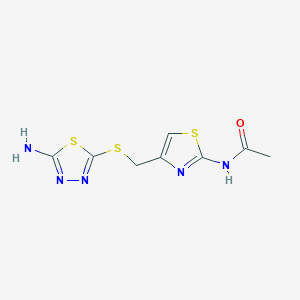![molecular formula C20H32N6S2 B14896456 (6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is a complex organic compound featuring a hydrazine bridge between two tetrahydrobenzo[d]thiazol-6-amine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) typically involves the following steps:
Formation of the Tetrahydrobenzo[d]thiazol-6-amine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazine Bridge: The hydrazine bridge is introduced by reacting the tetrahydrobenzo[d]thiazol-6-amine moieties with hydrazine or its derivatives under controlled conditions to ensure the formation of the desired bis-compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydrobenzo[d]thiazol-6-amine moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Applications De Recherche Scientifique
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) involves its interaction with molecular targets and pathways within biological systems. The hydrazine bridge and tetrahydrobenzo[d]thiazol-6-amine moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6′-(Hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine): A heat-resistant hydrazine-bridged compound with high thermal stability.
4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid: Used as a linker in metal–organic frameworks.
Uniqueness
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is unique due to its specific structure, which combines the hydrazine bridge with the tetrahydrobenzo[d]thiazol-6-amine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C20H32N6S2 |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
(6S)-N-propyl-2-[2-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]hydrazinyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C20H32N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3,(H,23,25)(H,24,26)/t13-,14-/m0/s1 |
Clé InChI |
MKMCELXUPXSAIW-KBPBESRZSA-N |
SMILES isomérique |
CCCN[C@H]1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)C[C@H](CC4)NCCC |
SMILES canonique |
CCCNC1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)CC(CC4)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)





![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)





